Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
Description
Overview of Quinoline Derivatives in Scientific Research
Quinoline derivatives represent a critical class of nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, materials science, and agrochemical research. Their fused benzene-pyridine structure enables diverse functionalization, yielding compounds with tailored biological and physicochemical properties. Key applications include:
- Antimicrobial agents : Derivatives like chloroquine (antimalarial) and ciprofloxacin (antibacterial) highlight their therapeutic versatility.
- Neuroprotective agents : Substituted quinolines exhibit antioxidant properties and inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO-B), relevant to Alzheimer’s and Parkinson’s diseases.
- Antiviral activity : Quinoline scaffolds show efficacy against Zika, HIV, and hepatitis C viruses.
Table 1 summarizes notable quinoline derivatives and their applications:
| Derivative | Application | Key Feature |
|---|---|---|
| 8-Hydroxyquinoline | Metal chelation, OLEDs | Hydroxyl group at C8 |
| Chloroquine | Antimalarial | Chlorine at C7, amine side chain |
| Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Pharmaceutical intermediate | Chloro, methoxy, ester groups |
Historical Context of 8-Methoxyquinoline Compounds
8-Methoxyquinoline derivatives emerged from early 20th-century efforts to modify 8-hydroxyquinoline, a compound first synthesized in 1880. The methoxy group (-OCH₃) was introduced to enhance stability and bioavailability while retaining chelating properties. Early applications included:
Properties
IUPAC Name |
ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOZDELEERNECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307937 | |
| Record name | ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27568-05-4 | |
| Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27568-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 196906 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027568054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27568-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 4-Hydroxy-8-methoxyquinoline-3-carboxylic Acid Ethyl Ester
The most documented and reliable method for preparing ethyl 4-chloro-8-methoxyquinoline-3-carboxylate involves the chlorination of 4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester using phosphorus oxychloride (POCl3) as the chlorinating agent.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester (2.0 g, 8.1 mmol) | Starting material |
| 2 | Phosphorus oxychloride (2.3 mL, 24.3 mmol) | Chlorinating agent |
| 3 | Solvent: Acetonitrile (20 mL) | Reaction medium |
| 4 | Temperature: 90°C | Reaction temperature |
| 5 | Time: 2.5 hours | Duration of reaction |
| 6 | Work-up: Cooling, concentration under reduced pressure, dilution with dichloromethane, addition of triethylamine (4.91 g, 48.5 mmol), stirring, filtration | Neutralization and isolation |
| 7 | Purification: Silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3/1) | Product purification |
- Yield: Approximately 98%
- Product: this compound as a purified compound
This method is efficient, providing high yields and purity, and is conducted under an inert atmosphere to prevent side reactions. The use of triethylamine neutralizes the acidic by-products formed during chlorination.
Alternative Chlorination Agents and Conditions
Other chlorinating agents such as phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2) have been reported in related quinoline chlorination processes, but phosphorus oxychloride remains preferred due to better control and yields.
The process may also involve the presence of an oxidation agent such as iodine or cupric chloride to facilitate the chlorination step, especially when starting from acid or ester derivatives. The oxidation agent helps avoid formation of unstable intermediates and improves selectivity for the 4-chloro substitution.
Industrial and Patent-Reported Methods
A patented process for 4-chloroquinolines, which includes this compound analogs, describes the reaction of quinoline carboxylic acid derivatives or their functional derivatives (acid chlorides, anhydrides, esters) with chlorinating agents in the presence of oxidation agents. The reaction is typically carried out at elevated temperatures (90–100°C) and under controlled addition of reagents to optimize yield and purity.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester |
| Chlorinating Agent | Phosphorus oxychloride (POCl3) |
| Solvent | Acetonitrile |
| Temperature | 90°C |
| Reaction Time | 2.5 hours |
| Work-up | Cooling, concentration, neutralization with triethylamine, filtration |
| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate 3:1) |
| Yield | 98% |
| Atmosphere | Inert (to prevent side reactions) |
Research Findings and Notes
- The chlorination step is highly selective for the 4-position on the quinoline ring due to the directing effects of the hydroxy and methoxy substituents at positions 4 and 8, respectively.
- The use of phosphorus oxychloride is preferred over other chlorinating agents for its efficiency and cleaner reaction profile.
- The reaction conditions (temperature, solvent, and time) are optimized to maximize yield and minimize by-products.
- The product is typically isolated as a solid after chromatographic purification, suitable for pharmaceutical intermediate use.
- The process is scalable and has been adapted in industrial settings with minor modifications to reagent quantities and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, aminoquinolines, and thiol-substituted quinolines .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. It has shown promising antibacterial and antifungal properties, making it valuable in developing treatments for infectious diseases.
Case Study:
Research indicates that derivatives of this compound exhibit effective inhibitory action against a range of pathogens, including Staphylococcus aureus and Escherichia coli. For instance, studies have reported minimum inhibitory concentration (MIC) values in the low micromolar range for these bacteria, highlighting its potential as a therapeutic agent.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 25 | 0.05 |
| Escherichia coli | 22 | 0.1 | |
| Klebsiella pneumoniae | 20 | 0.15 |
Biological Research
Mechanisms of Action:
This compound is extensively used in biological research to study the mechanisms of action of quinoline derivatives. Its structure allows researchers to explore interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
Applications in Biochemical Assays:
this compound serves as a probe in biochemical assays to investigate enzyme interactions and cellular pathways. This application is crucial for understanding disease mechanisms and developing new treatments.
Agricultural Chemistry
Agrochemical Formulation:
In agricultural chemistry, this compound is incorporated into the formulation of agrochemicals. It provides effective pest control solutions while minimizing environmental impact compared to traditional pesticides.
Environmental Impact Studies:
Research has shown that formulations containing this compound can reduce pesticide residues in crops, promoting safer agricultural practices without compromising efficacy against pests.
Material Science
Development of Advanced Materials:
The unique chemical structure of this compound makes it suitable for developing advanced materials such as coatings and polymers that require specific chemical resistance and durability.
Case Study:
Studies have demonstrated its potential use in organic semiconductors and light-emitting diodes (LEDs), where its properties can enhance performance and longevity.
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound is utilized as a standard reference material. It helps ensure accuracy in the detection and quantification of related compounds across various samples.
Applications in Detection Methods:
The compound aids in the calibration of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring reliable results in pharmaceutical analysis.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Quinoline Carboxylate Derivatives
Structural and Functional Group Variations
The following table compares ethyl 4-chloro-8-methoxyquinoline-3-carboxylate with structurally related quinoline derivatives, highlighting substituent positions, molecular properties, and applications:
Key Comparative Insights
Electronic Effects and Reactivity
- Nitro vs. Methoxy Groups: The nitro group in ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) increases electrophilicity, making it reactive in substitution reactions, whereas the methoxy group in the parent compound enhances electron density, favoring nucleophilic attacks .
- Halogen Variations : Iodo- and bromo-substituted derivatives (e.g., CAS 193975-33-6 and 35975-57-6) exhibit heavier atomic masses, influencing crystallographic properties (e.g., X-ray diffraction patterns) and biological half-lives .
Solubility and Bioavailability
- Hydroxy-substituted derivatives (e.g., CAS 35975-57-6 and 71083-06-2) demonstrate higher aqueous solubility compared to methoxy or nitro analogs, critical for oral drug formulations .
- Fluoro-substituted compounds (e.g., CAS 334971-28-7) balance lipophilicity and metabolic stability, often used in central nervous system-targeting drugs .
Biological Activity
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (EMQ) is a compound belonging to the quinoline family, which has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the various biological activities attributed to EMQ, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its role as a precursor for synthesizing other biologically active compounds.
- Molecular Formula : C₁₃H₁₂ClNO₃
- Molecular Weight : 265.69 g/mol
- CAS Number : 27568-05-4
- Structure : The compound features a quinoline core with a methoxy group at position 8 and a chlorine atom at position 4, which contribute to its unique reactivity and biological profile.
The specific mechanisms of action for EMQ are not fully elucidated; however, it is believed to interact with various biological targets, including enzymes and receptors. The presence of the methoxy and chloro groups may enhance its ability to bind to these targets, potentially leading to inhibition of certain cellular pathways.
Antimicrobial Activity
Research indicates that EMQ exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. For instance:
- Activity Against Bacteria : EMQ has shown promising results in inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. In one study, derivatives of EMQ demonstrated minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
Anticancer Properties
The anticancer potential of EMQ has also been explored. Some derivatives synthesized from EMQ have shown:
- Cytotoxicity Against Cancer Cells : Studies have indicated that certain derivatives possess cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). These derivatives were found to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Synthesis and Derivatives
EMQ serves primarily as an intermediate in the synthesis of more complex quinoline derivatives. Various synthetic routes have been developed, including:
- Ciamician-Dennstedt Reaction
- Doebner Reaction
- Palladium-Catalyzed Reactions
These methods allow for the modification of the quinoline structure to enhance biological activity further.
Comparative Analysis with Similar Compounds
The following table compares EMQ with other related quinoline compounds regarding their molecular characteristics and biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-chloroquinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Lacks methoxy group; potential for similar activity |
| 8-Methoxyquinoline | C₉H₉NO | No carboxylic acid; primarily studied for antimalarial properties |
| Quinoline-3-carboxylic acid | C₉H₇NO₂ | No halogen; used in various synthetic pathways |
EMQ stands out due to its unique combination of halogenation and methoxylation, which may enhance its biological activity compared to these similar compounds .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various derivatives of quinoline demonstrated that those containing halogen substitutions exhibited higher antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa compared to standard antibiotics .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of EMQ derivatives showed that they could effectively induce cell death in cancer cell lines without significant toxicity to normal cells at certain concentrations .
- Antiviral Potential : Although not extensively studied, preliminary findings suggest that compounds derived from EMQ may possess antiviral properties, particularly against influenza viruses .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, precursor molecules like 8-nitroquinoline derivatives can undergo reduction (e.g., using SnCl₂/HCl) followed by esterification. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate analogs are synthesized via thermal lactamization of intermediates like 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid .
- Key Steps :
- Reduction of nitro groups to amines.
- Cyclization using polyphosphoric acid (PPA) or similar catalysts.
- Esterification under reflux with ethanol and acid catalysts.
Q. How is the molecular structure of this compound confirmed?
- Techniques :
- X-ray crystallography : Single-crystal X-ray diffraction using SHELXL or OLEX2 for refinement . Example bond angles (e.g., C11–C12–C13 = 116.90°, C12–C13–C14 = 127.43°) and torsional parameters from crystallographic data .
- Spectroscopy :
- ¹H/¹³C NMR : Signals for methoxy (-OCH₃) at ~3.9 ppm and ester carbonyl (C=O) at ~165 ppm.
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C–O–C (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity issues in the synthesis of quinoline derivatives be addressed?
- Approach :
- Reaction optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature to favor specific intermediates. For example, α-acetyl-N-arylhydrazonoyl chlorides react site-selectively with diaminoprecursors under triethylamine catalysis .
- Computational modeling : DFT calculations to predict reactive sites and transition states.
Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?
- Strategies :
- Multi-technique validation : Cross-validate NMR/IR data with X-ray results. For example, unexpected ¹H NMR splitting may indicate dynamic motion in solution, resolved via variable-temperature NMR .
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine twinned data, as seen in high-throughput macromolecular phasing .
- Example : Discrepancies in carbonyl bond lengths (X-ray vs. DFT) may arise from crystal packing effects, addressed via Hirshfeld surface analysis .
Safety and Handling in Research Context
Q. What precautions are critical when handling reactive intermediates during synthesis?
- Protocols :
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., esterification).
- Quench reactive by-products (e.g., HCl gas) with aqueous NaHCO₃ .
Computational and Mechanistic Studies
Q. How can computational tools predict the biological activity of quinoline derivatives?
- Methods :
- Docking studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (target for fluoroquinolones) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with antibacterial IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
